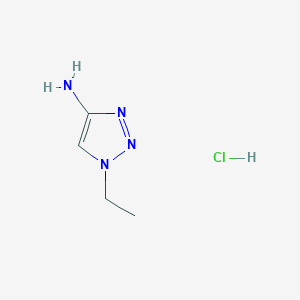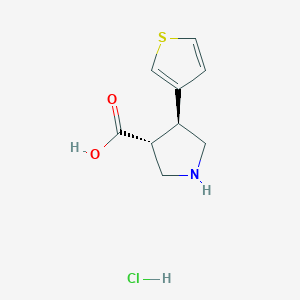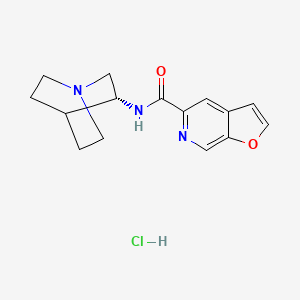
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol, also known as 4-trifluoromethylpyridine, is an organic compound with a molecular formula of C6H5F3NO. It is a colorless liquid with a strong, pungent odor and it is soluble in water, alcohols, and other organic solvents. This compound has many uses in the laboratory and in industry, and it is a common starting material for the synthesis of many other organic compounds.
Scientific Research Applications
Metabolism of FPP-3 in Rats
The study focused on the metabolism of 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), an anti-inflammatory agent, in rats. After a single intravenous injection, various metabolites were identified, including M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). The study provided insights into the metabolic fate of FPP-3 in vivo, highlighting the significant excretion of metabolites into the urine (Lee, Jeong, Lee, & Jeong, 2007).
Metabolism and Excretion of PF-00734200
The disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. The study revealed that the majority of radioactive doses were detected in the urine of dogs and humans and in the feces of rats. Key metabolic pathways and metabolites were identified, providing a comprehensive understanding of the compound's pharmacokinetics (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Pharmacokinetic and Metabolic Characterization of a Microtubule-Stabilizing Triazolopyrimidine
The study focused on the pharmacokinetics, pharmacodynamics, and metabolism of a brain-penetrant microtubule-stabilizing compound. The findings revealed that the compound exhibits a longer brain than plasma half-life, suggesting potential for selective CNS accumulation. The study also highlighted the rapid oxidation of the compound in plasma to form a comparatively inactive carboxylic acid metabolite (Cornec, James, Kovalevich, Trojanowski, Lee, Smith, Ballatore, & Brunden, 2015).
Metabolism and Pharmacokinetic Characterization of Dipeptidyl Peptidase Inhibitor PF-00734200
This study detailed the metabolism and pharmacokinetics of PF-00734200 in various species, including rats, dogs, and humans. The findings provided insight into the compound's elimination pathways, involving both metabolism and renal clearance, and identified major metabolic pathways and metabolites (Sharma et al., 2012).
properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRDAFWWYWCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)







![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)


